An In-depth Technical Guide to the Mechanism of Action of MCC950 on the NLRP3 Inflammasome
An In-depth Technical Guide to the Mechanism of Action of MCC950 on the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in a wide array of inflammatory diseases. MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome. This document provides a comprehensive technical overview of the mechanism of action of MCC950, detailing its direct molecular target, its impact on biochemical functions of NLRP3, and its downstream cellular effects. This guide also includes a compilation of quantitative data on MCC950's efficacy and detailed protocols for key experiments to assess its activity, intended for use by researchers and professionals in the field of drug development and immunology.
The NLRP3 Inflammasome: A Key Mediator of Inflammation
The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Its activation is a two-step process:
-
Priming (Signal 1): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).
-
Activation (Signal 2): A diverse range of stimuli, including ATP, pore-forming toxins (e.g., nigericin), and crystalline substances, trigger the assembly and activation of the inflammasome complex.
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC then polymerizes into a large structure known as the ASC speck, which serves as a platform for the recruitment and proximity-induced activation of pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death called pyroptosis.
MCC950: A Potent and Specific Inhibitor of NLRP3
MCC950 (also known as CP-456,773) is a diarylsulfonylurea-containing compound that has been extensively characterized as a specific inhibitor of the NLRP3 inflammasome. It has been shown to be effective in numerous preclinical models of NLRP3-driven diseases. MCC950 specifically blocks NLRP3 activation and does not affect other inflammasomes such as AIM2, NLRC4, or NLRP1.[1]
Core Mechanism of Action of MCC950
MCC950 exerts its inhibitory effect through a direct interaction with the NLRP3 protein, preventing the conformational changes necessary for its activation.
Direct Binding to the NACHT Domain
MCC950 directly targets the central NACHT domain of NLRP3, which possesses ATPase activity.[2] Specifically, MCC950 interacts with the Walker B motif within the NACHT domain.[2][3] The Walker B motif is crucial for ATP hydrolysis.
Inhibition of NLRP3 ATPase Activity
By binding to the Walker B motif, MCC950 blocks the ATP hydrolysis function of the NACHT domain.[2][4] This inhibition of ATPase activity is a key event in the mechanism of action of MCC950. The inability of NLRP3 to hydrolyze ATP prevents the necessary conformational changes required for its activation and oligomerization.[4] This locks NLRP3 in a closed, inactive state.[4]
Prevention of Inflammasome Assembly and Downstream Signaling
By stabilizing the inactive conformation of NLRP3, MCC950 prevents the downstream events of inflammasome activation:
-
Inhibition of ASC Oligomerization: As NLRP3 fails to oligomerize, it cannot recruit the adaptor protein ASC. Consequently, the formation of the characteristic ASC speck is blocked.[1]
-
Suppression of Caspase-1 Activation and Cytokine Release: The lack of ASC speck formation prevents the recruitment and activation of pro-caspase-1. This, in turn, inhibits the processing and release of mature IL-1β and IL-18.[1][5]
Importantly, MCC950 acts downstream of potassium efflux, a common trigger for NLRP3 activation, and does not interfere with the initial priming step of NLRP3 expression.[1]
Quantitative Data on MCC950 Activity
The potency of MCC950 has been quantified in various cellular systems. The following table summarizes key inhibitory concentrations (IC50) and binding affinity data.
| Parameter | Value | Cell Type/System | Species | Stimulus | Reference |
| IL-1β Release IC50 | 7.5 nM | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | [1][6][7] |
| 8.1 nM | Monocyte-Derived Macrophages (HMDMs) | Human | ATP | [1][6] | |
| 124 nM | THP-1 cells | Human | Nigericin + LPS | [8] | |
| 530 nM | Primary Human Monocytes | Human | Nigericin + LPS | [8] | |
| 430 nM | Monocyte-Derived Macrophages (hMDM) | Human | Nigericin + LPS | [8] | |
| 627 nM | Whole Blood | Human | Nigericin + LPS | [5] | |
| 70.4 nM | Peripheral Blood Mononuclear Cells (PBMCs) from MWS patients | Human | LPS | [5] | |
| 41.3 nM | Peripheral Blood Mononuclear Cells (PBMCs) | Human | - | [5] | |
| 60 nM | Neonatal Microglia | Mouse | ATP | [9] | |
| ASC Oligomerization IC50 | ~100 nM | Bone Marrow-Derived Macrophages (BMDMs) | Mouse | Nigericin | [1] |
| Cell Death IC50 | 0.2 µM | THP-1-derived macrophages | Human | Nigericin + LPS | [10] |
Detailed Experimental Protocols
NLRP3 Inflammasome Activation and IL-1β Quantification by ELISA
This protocol describes the induction of NLRP3 inflammasome activation in macrophages and the subsequent measurement of secreted IL-1β.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells
-
Complete RPMI-1640 medium
-
LPS (1 µg/mL)
-
MCC950
-
ATP (5 mM) or Nigericin (10 µM)
-
ELISA kit for mouse or human IL-1β
-
96-well plates
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with 1 µg/mL LPS in serum-free medium for 3-4 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of MCC950 (e.g., 1 nM to 10 µM) for 30-60 minutes.
-
Activation: Stimulate the cells with an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM Nigericin for 1-2 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[11][12][13]
-
Data Analysis: Calculate the IC50 value by plotting the IL-1β concentration against the log of the MCC950 concentration and fitting the data to a dose-response curve.
Analysis of ASC Oligomerization by Western Blotting
This protocol allows for the detection of ASC oligomers, a hallmark of inflammasome activation.
Materials:
-
Primed and activated macrophages (from a 6-well plate)
-
Ice-cold PBS
-
Lysis buffer (e.g., Triton X-100 based buffer)
-
Disuccinimidyl suberate (DSS) cross-linker
-
Laemmli sample buffer
-
SDS-PAGE and Western blotting equipment
-
Anti-ASC antibody
Procedure:
-
Cell Lysis: After stimulation, collect the cells and lyse them in a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysate to separate the soluble fraction (containing ASC monomers) from the insoluble pellet (containing ASC oligomers).
-
Pellet Resuspension: Carefully wash the pellet with PBS and resuspend it in PBS.
-
Cross-linking: Add freshly prepared DSS to the resuspended pellet to a final concentration of 2 mM and incubate for 30 minutes at room temperature to cross-link the ASC oligomers.
-
Quenching: Quench the cross-linking reaction by adding Tris-HCl.
-
Sample Preparation: Centrifuge to pellet the cross-linked ASC oligomers and resuspend the pellet directly in Laemmli sample buffer.
-
Western Blotting: Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-ASC antibody to visualize ASC monomers, dimers, and higher-order oligomers.[14][15][16]
Visualization of ASC Speck Formation by Immunofluorescence Microscopy
This protocol enables the direct visualization of ASC specks within cells.[17][18][19]
Materials:
-
Macrophages cultured on glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA in PBS)
-
Primary anti-ASC antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells on coverslips as described in protocol 5.1.
-
Fixation: Fix the cells with 4% PFA for 15 minutes.
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Antibody Staining: Incubate with the primary anti-ASC antibody, followed by the fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on slides and visualize the ASC specks using a confocal microscope. ASC specks will appear as a single, bright fluorescent dot in the cytoplasm of activated cells.[20]
Measurement of NLRP3 ATPase Activity
This protocol describes how to measure the ATPase activity of NLRP3 and assess the inhibitory effect of MCC950 using a commercial kit like ADP-Glo™.[21][22][23]
Materials:
-
Purified recombinant NLRP3 protein or cell lysates containing NLRP3
-
MCC950
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plate compatible with a luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, set up the ATPase reaction containing the NLRP3 protein/lysate, reaction buffer, and varying concentrations of MCC950.
-
Initiate Reaction: Add ATP to initiate the reaction and incubate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate Reaction and Detect ADP: Add the ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Measure Luminescence: Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration, and thus to the ATPase activity.
-
Data Analysis: Determine the effect of MCC950 on NLRP3 ATPase activity by comparing the luminescence in the presence and absence of the inhibitor.
Visualizations of Pathways and Workflows
NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
MCC950 Mechanism of Action
Caption: Mechanism of MCC950 action on NLRP3.
Experimental Workflow for Assessing MCC950 Activity
Caption: Workflow for evaluating MCC950's inhibitory effects.
Conclusion and Future Directions
MCC950 is a cornerstone tool for studying the NLRP3 inflammasome and a promising therapeutic candidate for a multitude of inflammatory diseases. Its well-defined mechanism of action, centered on the direct inhibition of NLRP3's ATPase activity, provides a solid foundation for the rational design of next-generation NLRP3 inhibitors. The experimental protocols and quantitative data presented in this guide offer a practical resource for researchers to further investigate the role of the NLRP3 inflammasome in health and disease and to evaluate the efficacy of novel therapeutic agents targeting this critical inflammatory pathway. Future research will likely focus on the clinical development of MCC950 and its analogs, as well as exploring potential off-target effects and resistance mechanisms.
References
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- 15. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
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- 18. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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